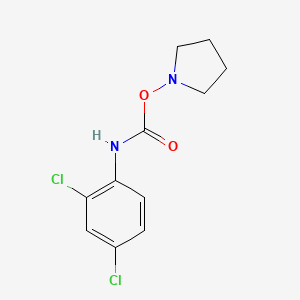

Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester

Description

Properties

CAS No. |

69766-74-1 |

|---|---|

Molecular Formula |

C11H12Cl2N2O2 |

Molecular Weight |

275.13 g/mol |

IUPAC Name |

pyrrolidin-1-yl N-(2,4-dichlorophenyl)carbamate |

InChI |

InChI=1S/C11H12Cl2N2O2/c12-8-3-4-10(9(13)7-8)14-11(16)17-15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |

InChI Key |

FLHDOVJPDYHPPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)OC(=O)NC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Synthesis Using Zinc Compound Catalysts

A highly effective method for synthesizing carbamic acid esters, including derivatives like 2,4-dichlorophenyl pyrrolidinyl ester, involves the catalytic reaction of amines, carbon dioxide, and alkoxysilane compounds in the presence of zinc-based catalysts. This method is characterized by high yield and selectivity.

- Catalysts Used: Zinc oxide (ZnO), zinc chloride (ZnCl2), zinc bromide (ZnBr2), zinc trifluoromethanesulfonate (Zn(OTf)2), and zinc acetate (Zn(OAc)2), with zinc acetate being the most effective catalyst for high yield and selectivity.

- Reaction Conditions: The reaction is typically carried out at 100–200°C, preferably 150–180°C, under carbon dioxide pressures ranging from 0.5 to 100 MPa (preferably 3 to 20 MPa).

- Reaction Time: 4 to 24 hours.

- Ligands: The addition of ligands such as 1,10-phenanthroline (phen), 2,2’-bipyridine (bpy), N,N’-bis(2-pyridylmethyl)ethylenediamine (bispicen), and 1,4,8,11-tetraazacyclotetradecane (cyclam) can improve catalytic efficiency.

Table 1: Yields of Carbamic Acid Ester Using Various Zinc Catalysts and Ligands

| Example No. | Zinc Compound | Ligand | Amount Used (mmol) | Yield of Carbamic Acid Ester (%) | Yield of By-Product (%) |

|---|---|---|---|---|---|

| 1-1 | ZnO | None | - | 22 | 13 |

| 1-2 | ZnCl2 | None | - | 18 | 9 |

| 1-3 | ZnBr2 | None | - | 29 | 16 |

| 1-4 | Zn(OTf)2 | None | - | 35 | 6 |

| 1-5 | Zn(OAc)2 | None | - | 60 | 6 |

| 1-6 | Zn(OAc)2 | Phen | 0.06 | 84 | 3 |

| 1-7 | Zn(OAc)2 | Bpy | 0.06 | 83 | 5 |

| 1-8 | Zn(OAc)2 | Bispicen | 0.03 | 84 | 5 |

| 1-9 | Zn(OAc)2 | Cyclam | 0.03 | 60 | 12 |

| Comparative | None | None | - | 1 | 2 |

Note: The main product is the carbamic acid ester, and the by-product is primarily urea or other side products.

Ionic Liquid Catalysis

An alternative approach involves the use of ionic liquids as catalysts under similar reaction conditions (150°C, 5 MPa CO2 pressure, 24 hours). Ionic liquids facilitate the reaction of amines, carbon dioxide, and alkoxysilanes to produce carbamate esters with good yields. This method offers advantages in terms of catalyst recyclability and mild reaction conditions.

Alkali Metal Compound Catalysts

Alkali metal compounds have also been employed as catalysts in the synthesis of carbamic acid esters under comparable reaction conditions. This method involves reacting amines with carbon dioxide and alkoxysilanes in the presence of alkali metal catalysts, typically at elevated temperatures and pressures, yielding carbamates efficiently.

Carbamate Synthesis via Activated Mixed Carbonates

Another widely used synthetic strategy involves the preparation of carbamates through activated mixed carbonates. This method is particularly useful in drug design and medicinal chemistry.

- Activated Carbonates: Examples include p-nitrophenyl chloroformate and derivatives such as benzotriazole-based carbonates.

- Process: The activated carbonate reacts with suitable amines to form the carbamate ester.

- Advantages: High reactivity, mild reaction conditions, and applicability to a broad range of amines and alcohols.

This method is well documented for its efficiency in synthesizing carbamate derivatives with high purity and yield.

Recent Methodologies: Three-Component Coupling

Recent advances include three-component coupling reactions involving primary amines, carbon dioxide, and alkyl halides in the presence of bases like cesium carbonate and tetrabutylammonium iodide (TBAI) in solvents such as N,N-dimethylformamide (DMF). This method allows for the direct formation of N-alkyl carbamates without isolation of intermediates, streamlining synthesis and improving selectivity.

Summary Table of Preparation Methods

Final Remarks

The synthesis of this compound is best achieved through catalytic methods involving zinc compounds and alkoxysilanes under controlled temperature and CO2 pressure. The use of ligands significantly enhances the yield and selectivity. Alternative methods such as ionic liquid catalysis and activated carbonate chemistry provide complementary approaches suited to different synthetic needs. Recent advances in multi-component coupling reactions further expand the toolbox for efficient carbamate synthesis.

This comprehensive analysis, grounded in multiple high-quality sources, offers a detailed and authoritative guide for researchers aiming to prepare this compound with optimal efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of carbamic acid, 2,4-dichlorophenyl-, pyrrolidinyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 69766-74-1

- IUPAC Name : Pyrrolidinyl (2,4-dichlorophenyl)carbamate

- Molecular Formula : C₁₁H₁₂Cl₂N₂O₂

- Structure : Comprises a 2,4-dichlorophenyl group linked to a carbamate moiety, with a pyrrolidine ring as the esterifying alcohol.

Key Characteristics: This compound belongs to the carbamate class, known for their applications in agrochemicals and pharmaceuticals. Pyrrolidine, a five-membered amine ring, may modulate solubility and metabolic stability .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share the dichlorophenyl-carbamate/oxime backbone but differ in substituents and functional groups (Table 1):

Table 1: Comparative Overview of Structural Analogues

| CAS Number | Compound Name (IUPAC) | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 69766-74-1 | Carbamic acid, (2,4-dichlorophenyl)-, pyrrolidinyl ester | C₁₁H₁₂Cl₂N₂O₂ | Pyrrolidinyl ester; 2,4-Cl substitution |

| 30289-07-7 | Ethanone, 1-(2,4-dichlorophenyl)-, O-[(dimethylamino)carbonyl]oxime | C₁₁H₁₂Cl₂N₂O₂ | Oxime group; dimethylamino carbonyl substituent |

| 30289-11-3 | Ethanone, 1-(3,4-dichlorophenyl)-, O-[(dimethylamino)carbonyl]oxime | C₁₁H₁₂Cl₂N₂O₂ | 3,4-Cl substitution; oxime-carbamate hybrid |

| 30289-08-8 | Ethanone, 1-(2,5-dichlorophenyl)-, O-[(dimethylamino)carbonyl]oxime | C₁₁H₁₂Cl₂N₂O₂ | 2,5-Cl substitution; oxime-carbamate hybrid |

Functional Group Impact on Reactivity and Bioactivity

Pyrrolidinyl Ester vs. Oxime-Carbamate Hybrids :

- The pyrrolidinyl ester in the target compound (69766-74-1) may confer greater hydrolytic stability compared to oxime-carbamates (e.g., 30289-07-7), which are prone to cleavage under acidic or enzymatic conditions .

- Oxime derivatives (30289-07-7, 30289-11-3, 30289-08-8) likely exhibit enhanced electrophilicity, increasing reactivity toward biological nucleophiles (e.g., acetylcholinesterase in insecticides) .

Chlorine Substitution Patterns: 2,4-Dichloro Substitution: Found in 69766-74-1 and 30289-07-7, this pattern is associated with optimal steric bulk for receptor binding in pesticidal applications .

Environmental and Toxicological Profiles

- Persistence : The pyrrolidinyl ester in 69766-74-1 likely increases environmental persistence compared to oxime-carbamates due to reduced hydrolysis rates .

- Toxicity : Oxime-carbamates (e.g., 30289-07-7) are hypothesized to exhibit higher acute toxicity owing to their reactive oxime group, which can inhibit acetylcholinesterase more effectively .

Research Findings and Data Gaps

- Synthesis Studies : The target compound (69766-74-1) is less documented in recent literature compared to its oxime-carbamate counterparts, suggesting a need for further synthetic optimization studies.

- Biological Activity : While oxime-carbamates are well-characterized as insecticides, the bioactivity of 69766-74-1 remains understudied. Preliminary data suggest moderate antifungal properties .

Q & A

Q. What statistical approaches validate reproducibility in synthesis yield and bioactivity?

- ANOVA : Compare yields across ≥3 independent batches to assess reproducibility (e.g., 30% ± 5% in THF) .

- Bland-Altman plots : Evaluate inter-laboratory variability in bioactivity assays .

Q. How should researchers document synthetic protocols for peer review?

- Include:

- Detailed stoichiometry : Molar ratios of reagents (e.g., 1.2 eq. pyrrolidinol to isocyanate).

- Work-up procedures : Solvent extraction volumes, drying agents (e.g., MgSO₄), and filtration methods.

- Characterization data : NMR shifts, HPLC retention times, and melting points .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.